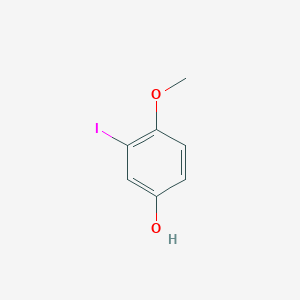

3-Iodo-4-methoxyphenol

Übersicht

Beschreibung

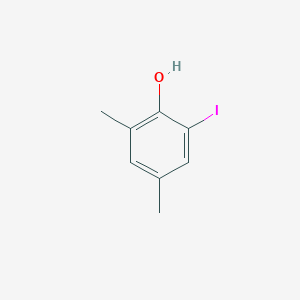

3-Iodo-4-methoxyphenol is a chemical compound with the molecular formula C7H7IO2 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the laccase-catalyzed iodination of p-hydroxyarylcarbonyl and p-hydroxyarylcarboxylic acid derivatives using KI as an iodine source and aerial oxygen as the oxidant . Another method involves the Sonogashira coupling and electrophilic cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H7IO2 . The average mass of the molecule is 250.034 Da, and the monoisotopic mass is 249.949066 Da .Chemical Reactions Analysis

The laccase-catalyzed iodination of p-hydroxyarylcarbonyl and p-hydroxyarylcarboxylic acid derivatives using KI as an iodine source and aerial oxygen as the oxidant delivers the corresponding iodophenols in a highly efficient and sustainable manner . This reaction is significant as it allows for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .Physical And Chemical Properties Analysis

This compound is a solid substance . Its physical and chemical properties are largely determined by its molecular structure, which includes an iodine atom and a methoxy group attached to a phenol ring .Wissenschaftliche Forschungsanwendungen

Thermochemical and Spectroscopic Studies

Methoxyphenols, including compounds structurally related to 3-Iodo-4-methoxyphenol, have been extensively studied for their thermochemical and spectroscopic properties. Research by Varfolomeev et al. (2010) on methoxyphenols like 2-methoxyphenol and 4-methoxyphenol reveals their ability to form strong hydrogen bonds, essential in various biochemical processes. The study provides insight into the thermochemical properties (like enthalpies of formation, vapor pressure, and vaporization enthalpies) and spectroscopic analysis (Fourier transform infrared spectroscopy) of these compounds, which can be extrapolated to understand the behavior of this compound in different states (Varfolomeev et al., 2010).

Metabolism Studies

Research into the metabolism of structurally similar compounds, such as 4-iodoanisole by rat liver microsomes, provides insights into the potential metabolic pathways and transformations of this compound in biological systems. Rizk and Hanzlik (1995) demonstrated the oxidative metabolism of 4-iodoanisole, yielding various products, including 4-methoxyphenol. This suggests potential metabolic pathways that this compound could undergo in similar biological environments (Rizk & Hanzlik, 1995).

Radiochemical Applications

The use of Iodo-gen™ for radioiodination of arenes, including methoxyphenols, has been explored by Krummeich et al. (1996). Their study focuses on the radioiodination of phenols and anisole derivatives, demonstrating the potential of compounds like this compound in radiochemical applications, particularly in the development of radiopharmaceuticals or radiolabeling techniques (Krummeich, Holschbach, & Stöcklin, 1996).

Atmospheric Chemistry

Studies on the atmospheric reactions of methoxyphenols, such as the work by Zhang et al. (2016), highlight the relevance of these compounds in environmental chemistry. They examined the gas-phase reactions of methoxyphenols with NO3 radicals, providing insights into the atmospheric degradation processes of compounds like this compound. Understanding these reactions is crucial for assessing the environmental impact and behavior of these compounds in the atmosphere (Zhang et al., 2016).

Safety and Hazards

3-Iodo-4-methoxyphenol is classified as acutely toxic if swallowed, causes skin irritation, serious eye damage, respiratory irritation, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The future directions for 3-Iodo-4-methoxyphenol could involve further exploration of its potential biological activities and its use in the synthesis of bioactive natural products and conducting polymers . Additionally, its potential as an anode catalyst for direct glucose fuel cells could be explored .

Wirkmechanismus

Mode of Action

It’s worth noting that phenolic compounds generally interact with their targets through hydrogen bonding and hydrophobic interactions . The iodine atom in the compound might also participate in halogen bonding, influencing the interaction with its targets .

Biochemical Pathways

Phenolic compounds are known to influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling .

Result of Action

Phenolic compounds are known to exert antioxidant, anti-inflammatory, and anticancer effects, among others .

Action Environment

The action, efficacy, and stability of 3-Iodo-4-methoxyphenol can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds .

Eigenschaften

IUPAC Name |

3-iodo-4-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSNJJYJQIYXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578510 | |

| Record name | 3-Iodo-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98279-45-9 | |

| Record name | 3-Iodo-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-5-nitro-1H-benzo[D]imidazole](/img/structure/B3031976.png)

![L-Serine, N-[(2-propenyloxy)carbonyl]-](/img/structure/B3031978.png)

![2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B3031979.png)

![2-[4-(Hexadecyloxy)phenyl]-3-(1-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-1,4-diol](/img/structure/B3031983.png)